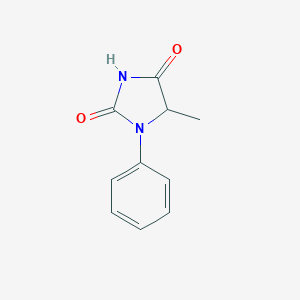

5-Methyl-1-phenylimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-methyl-1-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-9(13)11-10(14)12(7)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCAXVIHEALTJJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=O)N1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385260 | |

| Record name | 5-methyl-1-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105510-41-6 | |

| Record name | 5-methyl-1-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methyl 1 Phenylimidazolidine 2,4 Dione and Its Derivatives

Established Synthetic Pathways

The synthesis of the imidazolidine-2,4-dione core, commonly known as the hydantoin (B18101) ring system, can be achieved through several well-established methods. These pathways offer reliable access to a wide range of substituted hydantoin derivatives.

Bucherer-Lieb Method for 5-Methyl-5-phenylimidazolidine-2,4-dione

The Bucherer-Bergs reaction is a cornerstone in the synthesis of 5,5-disubstituted hydantoins. nih.gov This multicomponent reaction traditionally involves the treatment of a ketone or an aldehyde with potassium cyanide and ammonium carbonate to yield the desired hydantoin. nih.govstudy.com In the context of synthesizing 5-Methyl-5-phenylimidazolidine-2,4-dione, acetophenone would serve as the ketone starting material. The reaction proceeds through the formation of an aminonitrile intermediate, which then undergoes cyclization upon reaction with cyanate (formed in situ from urea or ammonium carbonate) to furnish the hydantoin ring. nih.gov

A general two-step method for the synthesis of 5,5-disubstituted imidazolidin-2,4-diones has also been reported, which involves the conversion of an acetamido ketone derivative to the hydantoin. mdpi.com For instance, a one-pot preparation can be achieved by treating a suitable precursor with a mixture of acetic anhydride and pyridine, followed by reaction with potassium cyanide and ammonium carbonate. mdpi.com

Table 1: Key Features of the Bucherer-Bergs Reaction for Hydantoin Synthesis

| Feature | Description |

| Reactants | Ketone (e.g., Acetophenone), Potassium Cyanide, Ammonium Carbonate |

| Key Intermediate | Aminonitrile |

| Product | 5,5-disubstituted hydantoin (e.g., 5-Methyl-5-phenylimidazolidine-2,4-dione) |

| Advantages | Readily available starting materials, good yields, operational simplicity. nih.gov |

Reaction of Amino Acids with Phenyl Isocyanate for Imidazolidine-2,4-dione Derivatives

The reaction of α-amino acids with isocyanates provides a direct route to N-3 and C-5 substituted hydantoins. nih.govmdpi.com This method is particularly useful for introducing a phenyl group at the N-1 position of the imidazolidine-2,4-dione ring. For the synthesis of derivatives of 5-Methyl-1-phenylimidazolidine-2,4-dione, an appropriate α-amino acid, such as α-aminoisobutyric acid, would be reacted with phenyl isocyanate. The initial reaction forms a phenylureido acid intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the 1,5,5-trisubstituted hydantoin.

A study on the synthesis of new imidazolidin-2,4-dione and 2-thioxo-imidazolidin-4-ones from C-phenylglycine derivatives demonstrated this approach. nih.govmdpi.comresearchgate.net In this work, various C-arylglycine derivatives were reacted with phenyl isocyanate, followed by acid hydrolysis, to produce 3,5-disubstituted imidazolidine-2,4-diones in good yields (70-74%). nih.gov

Table 2: Synthesis of Imidazolidine-2,4-dione Derivatives from Amino Acids and Phenyl Isocyanate

| Starting Amino Acid Derivative | Product | Reported Yield |

| C-4-Methoxyphenylglycine | 3-Phenyl-5-(4-methoxyphenyl)-imidazolidine-2,4-dione | Not specified |

| C-4-Ethylphenylglycine | 3-Phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione | Not specified |

| C-4-Methylphenylglycine | 3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione | 77.50% mdpi.com |

| C-4-Isopropylphenylglycine | 3-Phenyl-5-(4-isopropylphenyl)-imidazolidine-2,4-dione | Not specified |

Three-Component Reactions in Hydantoin Synthesis

Modern synthetic chemistry often favors multicomponent reactions (MCRs) due to their efficiency, atom economy, and ability to generate molecular diversity in a single step. researchgate.net Several three-component strategies have been developed for the synthesis of hydantoin derivatives. researchgate.netmdpi.com

One such example involves the reaction of an α-keto ester, an amine, and an isocyanate. mdpi.com For instance, the synthesis of 5-ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione was achieved through a three-component reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate. mdpi.com This reaction highlights the versatility of MCRs in constructing highly substituted hydantoin rings. The proposed mechanism involves either the initial formation of a urea derivative from the amine and isocyanate, which then condenses with the keto ester, or the formation of an enamine from the keto ester and amine, which subsequently reacts with the isocyanate. mdpi.com

Alkylation of Thiohydantoin Analogs

Thiohydantoins, which are sulfur analogs of hydantoins, serve as versatile intermediates in the synthesis of various heterocyclic compounds. jchemrev.com The sulfur atom in the thiohydantoin ring can be selectively alkylated, and the resulting thioether can then be converted to a carbonyl group to yield the corresponding hydantoin.

The synthesis of 2-thiohydantoins can be achieved through the condensation of α-amino acids with thiourea. jchemrev.com Subsequent alkylation at the N-3 position can be performed, followed by S-alkylation and hydrolysis to provide the desired 1,5-disubstituted hydantoin. For example, the reaction of N-3-substituted thiohydantoins with reagents like ethyl chloroacetate in the presence of a base leads to N,N'-disubstituted thiohydantoins. researchgate.net While a direct synthesis of this compound via this route is not explicitly detailed in the provided sources, this methodology represents a plausible pathway for its preparation from a corresponding thiohydantoin precursor.

Novel Synthetic Approaches and Innovations

In addition to the classical methods, ongoing research focuses on developing novel and more efficient strategies for the synthesis and modification of hydantoin derivatives.

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has emerged as an effective and environmentally conscious approach for creating various heterocyclic compounds, including derivatives of imidazolidine-2,4-dione. nih.gov This technique utilizes microwave heating, which is highly efficient and can significantly accelerate the rate of chemical reactions by providing uniform and specific heat to the reaction mixture. nih.gov The application of microwave irradiation often leads to higher yields and improved reproducibility. nih.gov

In the synthesis of related heterocyclic structures like thiazolidinone and imidazole derivatives, microwave-assisted procedures have been successfully employed. For instance, one-pot, three-component reactions have been developed under microwave irradiation to produce thiazolidinone derivatives. nih.gov Similarly, imidazole derivatives have been synthesized by heating reactants in a conical flask under microwave irradiation for short durations, typically a few minutes, at low power. After irradiation, the product is often recovered by simple procedures such as pouring the reaction mixture into an ice-water mixture, followed by filtration, drying, and recrystallization. This methodology represents a significant advancement over conventional heating methods, which can be more time-consuming. researchgate.net

Characterization Techniques in Synthetic Confirmation

The structural confirmation of this compound and its derivatives relies on a combination of modern spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of imidazolidine-2,4-dione derivatives. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework.

¹H NMR Spectroscopy: In the ¹H NMR spectra of related hydantoin derivatives, signals for the aromatic protons of the phenyl group typically appear as multiplets in the range of δ 6.93–7.71 ppm. nih.govmdpi.com The methyl group substituent at the C5 position of the imidazolidine (B613845) ring is expected to appear as a singlet. For example, in a related structure, the methyl group at a quaternary carbon gives a singlet at δ 1.52 ppm. mdpi.com The N-H proton of the imidazolidine ring typically appears as a singlet at a downfield chemical shift, for instance, at δ 9.21 ppm or δ 8.97 ppm. nih.govmdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The carbonyl carbons (C2 and C4) of the imidazolidine-2,4-dione ring are characteristically found at downfield shifts. For instance, in 3-phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione, these signals appear at δ 156.2 ppm (C4) and δ 172.3 ppm (C2). nih.gov The quaternary C5 carbon signal is observed further upfield; for example, at δ 60.2 ppm. nih.gov The methyl carbon attached to C5 would resonate at a much higher field, around δ 21.1 ppm. nih.gov The carbons of the phenyl ring typically appear in the δ 127–133 ppm range. nih.gov Distortionless Enhancement by Polarization Transfer (DEPT) experiments are often used to confirm the assignment of carbon signals. mdpi.com

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic Protons (Phenyl) | 6.93–7.71 (multiplet) nih.govmdpi.com | 127–133 nih.gov |

| C5-Methyl Protons | ~1.52 (singlet) mdpi.com | ~21.1 nih.gov |

| N-H Proton | 8.86–9.21 (singlet) nih.govmdpi.com | N/A |

| C2 Carbonyl | N/A | ~172.3 nih.gov |

| C4 Carbonyl | N/A | ~156.2 nih.gov |

| C5 Carbon | N/A | ~60.2 nih.gov |

Note: The data presented is based on analogous structures and serves as a representative example.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within the molecule. The most prominent absorption bands in the IR spectrum of imidazolidine-2,4-dione derivatives are associated with the carbonyl (C=O) and amine (N-H) groups.

The N-H stretching vibration is typically observed as a band in the region of 3154–3317 cm⁻¹. mdpi.com The two carbonyl groups of the hydantoin ring give rise to strong absorption bands. For example, in (±)-3-Phenyl-5-(4-isopropylphenyl)-imidazolidine-2,4-dione, these are seen at 1783 and 1711 cm⁻¹. mdpi.com In another derivative, a strong, combined C=O stretch is observed at 1728 cm⁻¹. mdpi.com Aromatic C-H bond stretching appears around 3054 cm⁻¹, while aliphatic C-H stretching from the methyl group is found between 2911-2980 cm⁻¹. mdpi.com The aromatic C-C bonds result in a strong absorption near 1511 cm⁻¹. mdpi.com

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| N-H | Stretching | 3154–3317 mdpi.com |

| C=O (Amide/Urea) | Stretching | 1711–1783 mdpi.com |

| Aromatic C-H | Stretching | ~3054 mdpi.com |

| Aliphatic C-H (Methyl) | Stretching | 2911–2980 mdpi.com |

| Aromatic C=C | Stretching | ~1511 mdpi.com |

| C-N | Stretching | ~1406 mdpi.com |

Note: The data presented is based on analogous structures and serves as a representative example.

Mass Spectrometry (MS, HRMS, EIMS, FAB-MS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. For 5-Methyl-5-phenylimidazolidine-2,4-dione, the molecular formula is C₁₀H₁₀N₂O₂ with a molecular weight of 190.1986 g/mol . nist.gov In Electron Ionization Mass Spectrometry (EIMS), the molecular ion peak [M]⁺ would be observed at m/z 190. nist.gov

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which can be used to confirm the elemental composition. mdpi.com For instance, HRMS analysis using electrospray ionization (ESI) would be expected to show an [M+H]⁺ peak that precisely matches the calculated value for C₁₀H₁₁N₂O₂⁺. The fragmentation pattern in EIMS for related structures often involves the loss of parts of the heterocyclic ring or the substituents. For example, the fragmentation of 3-phenyl-5-(4-methylphenyl)-imidazolidin-2,4-dione shows a prominent peak corresponding to the loss of the phenyl isocyanate fragment. nih.govmdpi.com

X-ray Crystallography and Structural Elucidation

Single-crystal X-ray diffraction analysis provides unambiguous confirmation of the molecular structure and offers detailed insight into the three-dimensional arrangement of atoms, including bond lengths, bond angles, and crystal packing.

For related imidazolidine-2,4-dione derivatives, X-ray crystallography has shown that the five-membered imidazolidine ring is often nearly planar. mdpi.comnih.gov The phenyl rings attached to the core structure are typically twisted out of the plane of the heterocyclic ring to minimize steric interactions. mdpi.com For example, in 3-Methyl-5,5-diphenylimidazolidine-2,4-dione, the two phenyl substituents are inclined to the five-membered ring plane by 59.17° and 53.21°. researchgate.net Crystal structures are often stabilized by a network of intermolecular hydrogen bonds, such as N—H⋯O interactions, which can link molecules into chains or more complex three-dimensional frameworks. nih.govresearchgate.netnih.gov

Thin Layer Chromatography (TLC) for Purity Assessment

Thin Layer Chromatography (TLC) is a standard and essential technique for monitoring the progress of a synthesis and for assessing the purity of the final product. mdpi.com In the synthesis of imidazolidine-2,4-dione derivatives, TLC is performed on silica gel coated plates. mdpi.com A suitable solvent system (mobile phase), such as a mixture of ethyl acetate and hexanes, is used to separate the product from unreacted starting materials and byproducts. mdpi.com The separated spots on the TLC plate are typically visualized under UV light. mdpi.com The purity of the compound is indicated by the presence of a single spot. Reversed-phase TLC has also been used to investigate the chromatographic parameters of arylpiperazinylpropyl derivatives of imidazolidine-2,4-dione. nih.gov

Reaction Chemistry and Chemical Transformations of 5 Methyl 1 Phenylimidazolidine 2,4 Dione Scaffolds

Nucleophilic Reactions and Substitutions

The imidazolidine-2,4-dione ring possesses two nitrogen atoms, N1 and N3. The hydrogen atom on the N3 nitrogen is generally more acidic and sterically accessible than the N1 position, which is already substituted with a phenyl group in the title compound. This makes the N3 position the primary site for nucleophilic substitution reactions.

These reactions are fundamental for modifying the core scaffold. The deprotonated nitrogen acts as a potent nucleophile, readily attacking various electrophiles. This reactivity allows for the introduction of a wide range of functional groups, a common strategy used to alter the physicochemical and pharmacological properties of the parent molecule. Studies on analogous compounds, such as 5,5-diphenylimidazolidine-2,4-dione (Phenytoin), have extensively documented reactions like acylation, halogenation, and alkylation at the N3-imide position as an effective means to create new derivatives. semanticscholar.org

Stereoselective Metabolism and Chiral Transformations

The C5 carbon of 5-methyl-1-phenylimidazolidine-2,4-dione is a stereocenter, meaning the compound can exist as two distinct enantiomers, (R) and (S). This chirality is a critical determinant of its biological activity and metabolic profile. The metabolic transformations of such chiral hydantoins are often stereoselective, meaning that biological systems may process each enantiomer differently.

For closely related hydantoin-based drugs, a primary metabolic pathway involves the enzymatic oxidation of the aromatic rings by cytochrome P450 enzymes. For instance, the metabolism of phenytoin (B1677684) leads to the formation of 5-(4-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione. nih.gov It is anticipated that this compound would undergo a similar aromatic hydroxylation on its phenyl ring. This process can be stereoselective, with one enantiomer being metabolized at a faster rate than the other, leading to different plasma concentrations and durations of action for the individual enantiomers. The study and synthesis of specific enantiomers, such as (5R)-5-methyl-5-phenylimidazolidine-2,4-dione, highlight the pharmacological importance of stereochemistry in this class of compounds. nih.gov

Hydrolysis in Biological Systems via Hydantoinase Enzymes

Despite being relatively stable under many chemical conditions, the imidazolidine-2,4-dione ring can be cleaved through hydrolysis. In biological systems, this process is often facilitated by a specific class of enzymes known as hydantoinases (or dihydropyrimidinases). These enzymes catalyze the reversible hydrolytic ring-opening of hydantoin (B18101) and related cyclic ureides. semanticscholar.org

Derivatization Strategies for Enhanced Biological Activity

Chemical modification, or derivatization, of the this compound scaffold is a key strategy for discovering new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The primary focus of these modifications is the imidazolidine-2,4-dione ring, particularly the nucleophilic N3 nitrogen.

N-alkylation and N-acylation at the N3 position are among the most common derivatization techniques for the imidazolidine-2,4-dione core. semanticscholar.org These reactions introduce alkyl or acyl groups, which can significantly alter the compound's lipophilicity, hydrogen-bonding capacity, and steric profile, thereby influencing its interaction with biological targets.

N-Alkylation is typically achieved by treating the hydantoin with a base, such as an amine or sodium hydride, to deprotonate the N3 nitrogen, followed by the addition of an alkyl halide. beilstein-journals.orgresearchgate.net

N-Acylation involves the reaction of the hydantoin with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base. semanticscholar.orgnih.gov The reaction introduces a carbonyl group, which can act as a hydrogen bond acceptor and influence the electronic properties of the ring. Research on related oxazolidine (B1195125) and imidazolidine (B613845) structures has shown that N-acylation can proceed with high diastereoselectivity, a phenomenon known as the "cis effect," where the incoming acyl group is directed to the same face as a substituent at the C4 position. rsc.org

Below is a table summarizing representative N-alkylation and N-acylation reactions on related imidazolidine-2,4-dione scaffolds.

| Starting Material | Reagent | Product | Reaction Type | Reference |

| 5,5-Diphenylimidazolidine-2,4-dione | Ethyl iodide | 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione | N-Alkylation | researchgate.net |

| 5,5-Diphenylimidazolidine-2,4-dione | Acetyl chloride | 3-Acetyl-5,5-diphenylimidazolidine-2,4-dione | N-Acylation | semanticscholar.org |

| Imidazolidine-2-thione | Benzoyl chloride / DMF | Mono- and di-acylated derivatives | N-Acylation | nih.gov |

Sulfonyl derivatization represents another important strategy for modifying the imidazolidine-2,4-dione scaffold. This involves the introduction of a sulfonyl group (-SO₂R), typically at one of the ring nitrogens. These derivatives have garnered interest for various therapeutic applications, including as potential aldose reductase inhibitors. nih.gov

The synthesis of sulfonyl derivatives can be performed on the this compound core. For instance, the reaction of 1-(4-Methoxyphenylsulfonyl)-5-methyl-5-phenylimidazolidine-2,4-dione has been successfully synthesized. The process involves reacting the parent hydantoin with a sulfonyl chloride in the presence of a base. nih.gov It is noted that such sulfonyl derivatives are also being investigated for potential hypoglycemic properties. nih.gov

The table below details a specific example of sulfonyl derivatization.

| Starting Material | Reagents | Product | Reference |

| 5-Methyl-5-phenylimidazolidine-2,4-dione | 4-Methoxybenzene sulfonyl chloride, Triethylamine, DMAP, CH₂Cl₂ | 1-(4-Methoxyphenylsulfonyl)-5-methyl-5-phenylimidazolidine-2,4-dione | nih.gov |

Computational Chemistry and Molecular Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) Analysis of Hydantoin (B18101) Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for developing mathematical models that correlate the chemical structure of compounds with their biological activity. For the hydantoin class of compounds, QSAR has been instrumental in predicting their anticonvulsant properties.

Detailed research on large sets of hydantoin derivatives has been conducted to predict their anticonvulsant activity as measured by the maximal electroshock (MES) test. In one such study involving 287 hydantoin analogs, various molecular descriptors encoding topological, electronic, geometric, and thermodynamic properties were calculated. researchgate.net By employing techniques like recursive partitioning and genetic algorithms, classification models were developed that could successfully predict the anticonvulsant activity with an accuracy of 75-80% on external test sets. researchgate.net These models highlight the critical structural features required for activity, allowing for the virtual screening of new, potentially more potent compounds.

The following table illustrates the types of descriptors commonly used in QSAR models for hydantoin derivatives.

| Descriptor Type | Example Descriptors | Relevance to Activity |

| Topological | Wiener Index, Molecular Connectivity Index | Describes the size, shape, and degree of branching of the molecule. |

| Electronic | Dipole Moment, Partial Atomic Charges | Governs electrostatic interactions with biological targets. |

| Geometric | Molecular Surface Area, Molecular Volume | Relates to how the molecule fits within a receptor's binding pocket. |

| Thermodynamic | Heat of Formation, LogP | Pertains to the molecule's stability and its ability to cross biological membranes. |

This table is a representative summary of descriptors used in hydantoin QSAR studies.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. For hydantoin derivatives, docking studies have been crucial in identifying potential biological targets and elucidating key binding interactions. Targets such as the androgen receptor and voltage-gated sodium channels are of significant interest. nih.govjscimedcentral.com

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, 5-Methyl-1-phenylimidazolidine-2,4-dione, is then computationally placed into the receptor's active site. An algorithm scores the different binding poses based on factors like intermolecular interactions and conformational strain.

Studies on related hydantoin derivatives targeting the androgen receptor (PDB ID: 2OZ7) have demonstrated the importance of specific interactions for achieving high binding affinity. nih.gov Similarly, docking simulations against voltage-gated sodium channels have shown that hydantoins can form critical non-polar, aromatic-aromatic interactions with key residues such as Phenylalanine and Tyrosine. jscimedcentral.com For this compound, the 1-phenyl group is expected to engage in significant hydrophobic and π-π stacking interactions within the binding pocket, while the carbonyl groups and N-H moieties of the hydantoin ring are predicted to act as hydrogen bond acceptors and donors, respectively.

The table below summarizes representative docking results for hydantoin derivatives against common biological targets.

| Compound Class | Target Protein | PDB ID | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

| Phenyl-Hydantoins | Androgen Receptor | 2OZ7 | Gln711, Arg752, Asn705, Thr877 | -7.0 to -9.5 |

| Diphenyl-Hydantoins | Sodium Channel | (Homology Model) | Phe1764, Tyr1771 | -6.5 to -8.0 |

This table contains representative data from docking studies on hydantoin derivatives. nih.govjscimedcentral.com The specific values for this compound would require a dedicated study.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of the ligand and protein over time. This technique is essential for confirming the stability of a docked pose and understanding the nuanced interactions that govern the binding mechanism.

Analysis of Conformational Dynamics and Structural Changes Upon Ligand Binding

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Computational studies, in conjunction with experimental methods like NMR, have been used to analyze the conformational preferences of hydantoin-based structures. nih.govnih.govacs.org

These analyses have revealed that hydantoin peptidomimetics exist in a dynamic equilibrium between several conformations, with α-helix and β-turn structures being particularly significant. nih.govacs.org The stability of these conformations is dictated by intramolecular hydrogen bonds. For instance, a β-turn conformation is often stabilized by a 10-membered ring formed by a hydrogen bond involving an amide N-H group. acs.org In contrast, an α-helix-like structure can be stabilized by consecutive hydrogen bonds involving both N-H groups of the hydantoin core. nih.gov Computational modeling suggests a slight preference for the α-helix conformation, though the β-turn is often the most favored geometry for the lowest energy conformers. nih.govacs.org Understanding these preferences is critical, as the bioactive conformation required for binding to a receptor may not be the lowest energy state.

| Conformation Type | Stabilizing Interactions | Key Structural Features |

| β-Turn | Intramolecular H-bond forming a 10-membered ring. | Favored in global minimum energy conformers. |

| α-Helix | Two consecutive γ-turn type H-bonds involving the hydantoin core. | Generally preferred due to a higher population of conformers. |

This table summarizes findings from conformational analyses of hydantoin-based peptidomimetics. nih.govacs.org

Prediction of Biological Activity through Computational Models

Beyond QSAR, a range of advanced computational models, including machine learning and deep learning algorithms, are now used to predict the biological activity of compounds with high accuracy. nih.govresearchgate.net These methods can learn complex, non-linear relationships between a molecule's features and its toxicological or therapeutic effects.

For hydantoins and related compounds, topochemical models have been developed to predict their binding activity to targets like the voltage-gated sodium channel, achieving a predictive accuracy of approximately 95% on test sets. nih.gov More recently, machine learning models like Support Vector Machines (SVM) and deep learning models incorporating molecular graph data have been used to predict complex endpoints such as reproductive toxicity for classes of chemicals that include hydantoin derivatives. mdpi.com These models have demonstrated high accuracy, with SVMs reaching 85% and deep learning models achieving 88% on validation sets, showcasing the power of computational approaches in preclinical safety and efficacy assessment. mdpi.com

Pharmacological and Biological Activities of 5 Methyl 1 Phenylimidazolidine 2,4 Dione Derivatives

Anti-inflammatory Properties

Derivatives of imidazolidine-2,4-dione have demonstrated notable anti-inflammatory effects. researchgate.net For instance, 5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione (B12001254) has been reported to have potential applications in treating inflammatory and autoimmune diseases. researchgate.net The anti-inflammatory activity of these compounds is a significant area of interest, suggesting their potential as therapeutic agents for a range of inflammatory conditions.

Antimicrobial Activities

The search for novel antimicrobial agents is a critical endeavor in the face of growing antibiotic resistance. researchgate.netnih.gov Derivatives of 5-Methyl-1-phenylimidazolidine-2,4-dione have emerged as promising candidates in this field, exhibiting both antibacterial and antifungal properties.

Antibacterial Activity

Several studies have highlighted the antibacterial potential of imidazolidine-2,4-dione derivatives. For example, newly synthesized thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids have shown significant activity against Gram-positive bacteria, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 3.91 mg/L. nih.gov In some cases, the antibacterial efficacy of these derivatives was comparable or even superior to established antibiotics like cefuroxime (B34974) and oxacillin. nih.gov Another study on 5-arylidene-thiazolidine-2,4-dione derivatives also revealed potent antimicrobial activity, particularly against Gram-positive bacteria, with MIC values ranging from 2 to 16 µg/mL. researchgate.netnih.gov Furthermore, research on molecules combining 5,5-diphenyl-imidazolidine-2,4-dione with other heterocyclic moieties has demonstrated antibacterial effects, especially against Escherichia coli. researchgate.net

Antifungal Activity

In addition to their antibacterial effects, certain derivatives have also shown promise as antifungal agents. researchgate.net For example, 5-phenylthio-2,4-bisbenzyloxypyrimidine, a nucleobase analog, displayed significant in vitro antifungal activity against various fungi, including Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. nih.gov Its efficacy was found to be comparable to standard antifungal drugs like fluconazole (B54011) and itraconazole (B105839) in macrobroth dilution tests. nih.gov In vivo studies in mice further supported these findings, with the compound showing similar potency to fluconazole. nih.gov Another study focusing on N′-phenylhydrazides also identified compounds with promising antifungal activity against C. albicans. nih.gov

Anticonvulsant and Antiepileptic Effects

The hydantoin (B18101) structure is a well-established pharmacophore for anticonvulsant activity, with phenytoin (B1677684) being a classic example. jocpr.combepls.com Derivatives of this compound have been extensively investigated for their potential to treat epilepsy. jocpr.comnih.gov Mephenytoin, an imidazolidine-2,4-dione with a methyl group at the N-3 position and ethyl and phenyl groups at C-5, has been used for refractory partial epilepsy. nih.gov

Research has shown that hybrid compounds incorporating the imidazolidine-2,4-dione and morpholine (B109124) rings can act as broad-spectrum anticonvulsants. nih.gov One such compound, 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione, demonstrated wider anticonvulsant activity than phenytoin and levetiracetam (B1674943) in animal models. nih.gov Another derivative, 3-(morpholinomethyl)-5,5-diphenylimidazolidine-2,4-dione, showed anticonvulsant efficacy comparable to phenytoin. nih.gov The mechanism of action for some of these compounds is believed to involve the blockage of voltage-gated sodium channels. jocpr.com

| Compound | Seizure Model | ED₅₀ (mg/kg) | Reference |

| 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione | Maximal Electroshock (MES) | 26.3 | nih.gov |

| 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione | 6 Hz (32 mA) | 11.1 | nih.gov |

| 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione | 6 Hz (44 mA) | 40.9 | nih.gov |

Anticancer and Antiproliferative Activities

The development of novel anticancer agents is a major focus of medicinal chemistry, and imidazolidine-2,4-dione derivatives have shown significant potential in this area. nih.gov

Dual-Targeting Tankyrase Inhibition (TNKS-1 and TNKS-2)

One of the promising anticancer mechanisms of these derivatives is the inhibition of tankyrase (TNKS) enzymes, which are involved in the Wnt/β-catenin signaling pathway crucial for various cellular processes. nih.gov The compound 5-methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione has been identified as a novel dual inhibitor of both TNKS-1 and TNKS-2. nih.gov Molecular modeling studies have shown that this compound has a favorable binding affinity for both enzymes, with estimated total binding free energies of -43.88 kcal/mol for TNKS-1 and -30.79 kcal/mol for TNKS-2. nih.gov This dual-inhibitory mechanism presents a novel avenue for cancer therapy. nih.gov

Further research into other derivatives has also revealed significant antiproliferative activity. For instance, a series of 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives were synthesized and evaluated for their effects on various human cancer cell lines, including HeLa, HT-29, MCF-7, and HepG-2 cells. nih.gov Certain compounds from this series demonstrated potent antiproliferative activity against all tested carcinoma cell lines. nih.gov Similarly, other studies have identified thiazolidine-2,4-dione derivatives with significant effects against breast cancer (MCF-7) and leukemia (K562) cell lines. nih.gov

| Compound/Derivative | Cancer Cell Line(s) | Activity | Reference |

| 5-methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione | - | Dual inhibitor of TNKS-1 and TNKS-2 | nih.gov |

| 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives (6a, 7e, 7g) | HeLa, HT-29, MCF-7, HepG-2 | Potent antiproliferative activity | nih.gov |

| 2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide | MCF-7 (breast cancer), K562 (leukemia) | Significant antiproliferative effect | nih.gov |

| Quinazoline-based pyrimidodiazepine (14g) | K-562 (leukemia), RPMI-8226 (leukemia), HCT-116 (colon), LOX IMVI (melanoma), MCF7 (breast) | High antiproliferative activity (GI₅₀ 0.622–1.81 μM) | nih.gov |

| Pyrimidodiazepines (16a, 16c) | Various cancer cell lines | High cytostatic and cytotoxic activity | nih.gov |

Wnt/β-catenin Pathway Modulation

The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue maintenance. Its abnormal activation is linked to various cancers. A key regulatory component of this pathway is the enzyme Tankyrase (TNKS), which belongs to the poly(ADP-ribose) polymerase (PARP) family. Inhibition of TNKS has emerged as a therapeutic strategy for cancers with a hyperactive Wnt/β-catenin pathway.

Recent research has identified a specific derivative, 5-methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione , as a potent dual inhibitor of both Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2). laurinpublishers.comtandfonline.comsemanticscholar.org Advanced molecular modeling studies have been employed to understand the structural mechanism of this dual inhibition. laurinpublishers.com These studies revealed that specific conserved amino acid residues are critical for the compound's binding to both TNKS-1 and TNKS-2. laurinpublishers.com The binding of this imidazolidine-2,4-dione derivative to the enzymes induces conformational changes, characterized by increased flexibility and a larger solvent-accessible surface area of the residues, which is indicative of its inhibitory action. laurinpublishers.com The effective inhibition of Wnt signaling in cell-based assays further validates the therapeutic potential of this class of compounds. semanticscholar.org

Table 1: Binding Free Energy of a 5-Methyl-imidazolidine-2,4-dione Derivative with Tankyrase 1 and 2

| Compound | Target | Estimated Total Binding Energy (kcal/mol) |

|---|---|---|

| 5-methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione | TNKS-1 | -43.88 |

| 5-methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione | TNKS-2 | -30.79 |

Data from in silico molecular dynamics simulations. laurinpublishers.com

Antidiabetic and Hypoglycemic Potential

The imidazolidine-2,4-dione scaffold is a component of various compounds investigated for their potential in managing diabetes. While direct studies on this compound are limited, research on related structures suggests a potential for hypoglycemic activity. For instance, a series of 1,2,4-oxadiazolidine-3,5-diones have been synthesized and evaluated as oral antihyperglycemic agents in animal models of type 2 diabetes. researchgate.net Several of these compounds were found to normalize plasma glucose levels. researchgate.net

Furthermore, a novel hypoglycemic agent, DG-5128 , which is structurally related as a dihydro-imidazole derivative, has demonstrated effectiveness in reducing fasting blood glucose levels in various animal models. mdpi.com This compound was also effective in suppressing hyperglycemia induced by a glucose load. mdpi.com These findings, although not directly on the specified compound, highlight the potential of the broader class of imidazole-containing molecules in the development of new antidiabetic therapies.

Antiarrhythmic Properties

Research into the cardiovascular effects of imidazolidine-2,4-dione derivatives has indicated potential antiarrhythmic properties. A study focused on the synthesis of basic amide derivatives of imidazolidine-2,4-dione revealed that some of these compounds exhibited antiarrhythmic activity in animal models where arrhythmias were induced by chemical agents like chloroform, barium chloride, or adrenaline. thebioscan.com This suggests that the imidazolidine-2,4-dione scaffold can be modified to yield compounds with potential therapeutic applications in the management of cardiac arrhythmias.

Antiviral Activity

Imidazolidinones and imidazolidine-2,4-diones are recognized as important classes of heterocyclic compounds with potent activities against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and dengue virus. nih.gov The antiviral potential of these compounds is often attributed to their ability to inhibit key viral enzymes. nih.gov

In silico studies using molecular docking have explored the potential of imidazolidine-2,4-dione derivatives as antiviral agents. For example, compounds such as 1-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene amino]imidazolidine-2,4-dione and 5-[(2-chlorophenyl)methylidene]-3-phenylimidazolidine-2,4-dione have been investigated for their binding affinity to the HIV-1 protease mutant target. laurinpublishers.com These studies suggest that the imidazolidine-2,4-dione scaffold is a promising starting point for the design of novel antiviral drugs. laurinpublishers.com Additionally, some imidazolidine (B613845) derivatives have been reported to inhibit the NS3 serine protease of HCV and the NS2B-NS3 protease of the dengue virus. nih.gov

Interaction with Specific Biological Targets

Beyond the Wnt pathway, imidazolidine-2,4-dione derivatives have been shown to modulate other enzymes and receptors. As discussed previously, 5-methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione is a potent inhibitor of the enzymes Tankyrase 1 and 2. laurinpublishers.comtandfonline.comsemanticscholar.org

In a different context, studies have explored the interaction of these derivatives with neurotransmitter systems. Arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione have been evaluated for their affinity to the serotonin (B10506) transporter (SERT). nih.gov These studies aim to understand the structure-activity relationship and how modifications to the imidazolidine-2,4-dione structure influence its binding to specific receptors, indicating a broader potential for these compounds in neuropharmacology. nih.gov

A significant area of research for imidazolidine-2,4-dione derivatives has been their interaction with the cannabinoid receptor 1 (CB1). The CB1 receptor is a key target for therapeutic agents aimed at treating obesity and metabolic syndrome. Research has led to the synthesis and characterization of 1,3,5-triphenylimidazolidine-2,4-dione derivatives as new CB1 cannabinoid receptor inverse agonists/antagonists.

These derivatives have demonstrated notable affinity and selectivity for the human CB1 receptor. A [³⁵S]-GTPγS binding assay confirmed the inverse agonist properties of these compounds at the CB1 receptor. Among the synthesized compounds, 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione and 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione have shown the highest affinity for the human CB1 cannabinoid receptor reported to date for this class of derivatives.

Table 2: CB1 Receptor Binding Affinities of Phenylimidazolidine-2,4-dione Derivatives

| Compound | R1 | R2 | Ki (nM) for hCB1 |

|---|---|---|---|

| 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione | 4-Cl-Ph | 4-Cl-Ph | 1.8 ± 0.3 |

| 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione | 4-Br-Ph | 4-Br-Ph | 2.1 ± 0.4 |

Data from competitive binding assays with [³H]SR141716A on CHO cell membranes expressing the human CB1 receptor.

Lymphoid-Specific Tyrosine Phosphatase (LYP) Inhibition

An extensive review of published scientific literature reveals no specific studies investigating the inhibitory activity of this compound or its direct derivatives on Lymphoid-Specific Tyrosine Phosphatase (LYP). While research exists on various other chemical scaffolds as LYP inhibitors, data pertaining to the this compound core structure in this context is not available. Consequently, no data on its potency, selectivity, or mechanism of LYP inhibition can be provided.

Brain Na+ Channels Interaction

There is currently no available research data from scientific studies on the interaction between this compound and brain sodium (Na+) channels. The potential for this compound to act as a modulator, blocker, or opener of these channels has not been explored in the accessible scientific literature. Therefore, details regarding its effects on neuronal excitability or its potential as a therapeutic agent targeting brain Na+ channels are unknown.

Aldose Reductase Inhibition

A thorough search of scientific and medicinal chemistry databases indicates a lack of research focused on the aldose reductase inhibitory properties of this compound. Although other classes of cyclic compounds, such as those containing a thiazolidine-2,4-dione scaffold, have been investigated as aldose reductase inhibitors, this specific imidazolidine-2,4-dione derivative has not been a subject of such studies. As a result, there is no information regarding its efficacy (e.g., IC₅₀ values) as an inhibitor of this enzyme, which is a key target in the management of diabetic complications.

Table 1: Research Findings on Aldose Reductase Inhibition by this compound

| Compound | Target | Activity | IC₅₀ Value | Source |

| This compound | Aldose Reductase | No data available | Not determined | N/A |

Structure-Activity Relationship (SAR) Studies

Consistent with the absence of data in the preceding sections, no structure-activity relationship (SAR) studies for this compound and its derivatives have been published in the scientific literature. SAR studies are fundamental for optimizing the potency and selectivity of a lead compound. The lack of such research means that the specific structural features of the this compound molecule that would be critical for its biological activity at various targets have not been elucidated. There is no information on how modifications to the phenyl ring, the methyl group at the 5-position, or other parts of the imidazolidine-2,4-dione core would influence its pharmacological profile.

Mentioned Compounds

Advanced Research Directions and Future Perspectives

Development of Novel Therapeutic Agents based on 5-Methyl-1-phenylimidazolidine-2,4-dione

The this compound core structure is a privileged scaffold in drug discovery. nih.gov Its inherent characteristics, including multiple sites for substitution, make it an ideal starting point for creating new drugs with a wide range of biological activities. nih.gov Researchers are actively exploring modifications of this core to develop new therapeutic agents for various diseases.

One promising area of research is the development of new anticancer agents. By designing and synthesizing derivatives of this compound, scientists aim to create compounds that can inhibit the growth of cancer cells. nih.govtandfonline.com For example, some imidazolidine-2,4-dione derivatives have been designed as inhibitors of anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins, which are key targets in cancer therapy. nih.gov

The development of novel antidiabetic agents is another active field of investigation. researchgate.net Researchers are synthesizing new imidazolidine-2,4-dione derivatives and screening them for their ability to lower blood glucose levels. researchgate.net Furthermore, the imidazolidine-2,4-dione scaffold is being utilized to develop new antimicrobial agents to combat the growing threat of antibiotic resistance. kg.ac.rsnih.gov Studies have shown that certain derivatives exhibit inhibitory activity against various strains of bacteria and fungi. kg.ac.rsresearchgate.net

Exploration of Bioisosteric Imidazolidine (B613845) Derivatives

Bioisosterism is a key strategy in medicinal chemistry where an atom or a group of atoms in a compound is replaced by another with similar physical or chemical properties. cambridgemedchemconsulting.com This approach is used to enhance the desired biological or physical properties of a compound without making significant changes to its chemical structure. researchgate.net In the context of imidazolidine-2,4-diones, the exploration of bioisosteric replacements offers a pathway to new therapeutic agents with improved efficacy and altered biological responses. researchgate.netnih.gov

A common bioisosteric modification involves the replacement of one or both carbonyl oxygen atoms in the imidazolidine-2,4-dione ring with sulfur atoms, leading to the formation of thiohydantoins. researchgate.netmdpi.com These sulfur analogs have been extensively studied and have shown a broad spectrum of biological activities, including hypolipidemic, anti-carcinogenic, antiviral, antimicrobial, anti-ulcer, and anti-inflammatory properties. mdpi.com The synthesis of 2-thiohydantoins and their derivatives is a significant area of research. mdpi.com

Another approach to creating bioisosteric derivatives is to introduce different substituents at various positions on the imidazolidine ring. mdpi.com By systematically altering these substituents, researchers can fine-tune the compound's properties to achieve a desired biological effect. nih.gov This molecular modification has been shown to produce variations in the biological response of imidazolidine derivatives. nih.gov For instance, the introduction of different aryl groups at the C-5 position has been explored to create new compounds with potential therapeutic applications. mdpi.com

Targeted Drug Delivery Systems for Imidazolidine Compounds

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action, thereby enhancing its efficacy and reducing off-target side effects. nih.govstanford.edu For imidazolidine-based compounds, researchers are exploring various nanocarrier systems to achieve targeted delivery. These systems are designed to encapsulate the drug and release it in a controlled manner at the desired location. nih.gov

Liposomes , which are vesicles composed of lipid bilayers, are a promising drug delivery vehicle for both hydrophilic and hydrophobic compounds. mdpi.com They are biocompatible, biodegradable, and can be surface-modified to target specific cells or tissues. mdpi.com For imidazolidine compounds, liposomal formulations can improve their solubility, prolong their circulation time, and enhance their accumulation in target tissues. mdpi.com pH-sensitive liposomes containing imidazole-based lipids have been developed to trigger drug release in the acidic tumor microenvironment. mdpi.comproquest.comnih.govnih.gov

Nanoparticles represent another versatile platform for the targeted delivery of imidazolidine derivatives. rsc.orgnih.gov Different types of nanoparticles, such as lecithin-chitosan nanoparticles and layered double hydroxide (B78521) nanoparticles, have been investigated for the delivery of hydantoin-based drugs like phenytoin (B1677684). rsc.orgnih.gov These nanoparticle systems can be designed to cross biological barriers, such as the blood-brain barrier, enabling the delivery of drugs to the central nervous system for the treatment of neurological disorders. rsc.orgnih.gov Intranasal delivery of drug-loaded nanoparticles is also being explored as a non-invasive route for brain targeting. rsc.orgnih.govnih.gov

Combinatorial Chemistry Approaches in Hydantoin (B18101) Synthesis

Combinatorial chemistry is a powerful tool for rapidly generating large libraries of diverse compounds for drug screening. nih.gov This approach has been successfully applied to the synthesis of hydantoins, including this compound derivatives. By employing solid-phase and solution-phase synthesis techniques, researchers can efficiently create a multitude of substituted hydantoins with varying functionalities. nih.govnih.govacs.org

Solid-phase synthesis offers a convenient method for preparing libraries of 1,3,5-trisubstituted hydantoins. nih.govmdpi.com This technique involves attaching the initial building block to a solid support and then sequentially adding other components to build the hydantoin scaffold. mdpi.com One-pot, multi-component reactions are also utilized to streamline the synthesis of thiohydantoin libraries in solution. nih.govacs.org These methods allow for the introduction of diversity at multiple positions of the hydantoin ring, leading to a wide array of compounds for biological evaluation. nih.govmdpi.com

The synthesis of hydantoin libraries has been instrumental in the discovery of new drug leads. For example, a library of 1158 hydantoins was prepared and screened for Aurora kinase A inhibitors, leading to the identification of a submicromolar primary hit. acs.org These combinatorial approaches, coupled with high-throughput screening, accelerate the process of identifying new therapeutic agents based on the hydantoin scaffold. acs.org

Preclinical and Clinical Evaluation Considerations for Imidazolidine-based Compounds

Before an imidazolidine-based compound can be approved for human use, it must undergo rigorous preclinical and clinical evaluation. This process is designed to assess the safety and efficacy of the new drug candidate.

Preclinical studies are conducted in laboratory settings and in animal models to gather essential data on the compound's pharmacological and toxicological properties. These studies help to determine the compound's mechanism of action, its pharmacokinetic profile (absorption, distribution, metabolism, and excretion), and its potential for causing adverse effects. nih.govnih.gov For instance, in the preclinical development of antiepileptic drugs like phenytoin, studies are conducted to evaluate their efficacy in animal models of seizures and to identify potential neurotoxicity. nih.govpcbiochemres.com

Clinical trials are conducted in humans and are typically divided into three phases. Phase I trials are primarily focused on safety and involve a small number of healthy volunteers. Phase II trials evaluate the drug's effectiveness in a larger group of patients with the target disease and further assess its safety. Phase III trials are large-scale studies that compare the new drug to existing treatments or a placebo to confirm its efficacy and monitor for long-term side effects. The design and execution of these trials are critical for obtaining regulatory approval. researchgate.net

Throughout the evaluation process, various factors are considered, including the drug's formulation, its potential for drug-drug interactions, and its risk-benefit profile. pcbiochemres.comnih.gov For hydantoin derivatives, specific concerns such as the potential for fetal hydantoin syndrome in pregnant women are carefully evaluated. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methyl-1-phenylimidazolidine-2,4-dione, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted ureas with diketones under acidic or basic catalysis. Optimization can employ factorial design experiments to systematically vary parameters such as temperature (80–120°C), catalyst concentration (e.g., 0.1–1.0 mol%), and solvent polarity (e.g., DMF vs. THF). For instance, a 2³ factorial design can identify significant factors affecting yield, with reaction progress monitored via HPLC to ensure intermediate purity . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- X-ray crystallography provides unambiguous confirmation of molecular geometry and stereochemistry, as demonstrated in structurally analogous imidazolidinedione derivatives (e.g., unit cell parameters and space group determination) .

- NMR spectroscopy (¹H and ¹³C) identifies proton environments (e.g., methyl groups at δ ~1.3–1.5 ppm) and carbonyl resonances (δ ~170–180 ppm).

- IR spectroscopy verifies carbonyl stretching vibrations (C=O at ~1750–1780 cm⁻¹).

- Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak at m/z 218.1) .

Q. What are the key considerations for ensuring reproducibility in pharmacological assays involving this compound?

- Methodological Answer : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation) and use validated cell lines (e.g., HEK293 for receptor-binding studies). Include positive controls (e.g., known enzyme inhibitors) and triplicate measurements to minimize variability. Pre-treat compounds with DMSO (<0.1% v/v) to avoid solvent toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Conduct a meta-analysis of existing studies to identify discrepancies in assay protocols (e.g., incubation time, cell viability thresholds). Use multivariate regression to isolate confounding variables (e.g., impurity profiles, solvent effects). Reproduce experiments under harmonized conditions, employing blinded data analysis to reduce bias. Cross-validate findings with orthogonal assays (e.g., in vitro vs. ex vivo models) .

Q. What advanced computational methods aid in predicting the pharmacokinetic properties of this compound?

- Methodological Answer :

- Molecular dynamics simulations (e.g., AMBER or GROMACS) model binding interactions with target proteins (e.g., cyclooxygenase-2) to predict affinity and selectivity.

- QSAR models correlate substituent effects (e.g., methyl vs. phenyl groups) with ADME properties (e.g., logP, bioavailability).

- Docking studies (AutoDock Vina) predict binding poses, validated by in vitro IC₅₀ measurements .

Q. How to design experiments to study the degradation pathways of this compound under various environmental conditions?

- Methodological Answer : Use accelerated stability testing (40°C/75% RH for 6 months) with LC-MS/MS to identify degradation products (e.g., hydrolyzed diketones). Apply kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life at 25°C. For photodegradation studies, expose samples to UV light (λ = 254 nm) and monitor via HPLC-DAD. Design of Experiments (DoE) can evaluate interactions between humidity, temperature, and light intensity .

Q. What strategies optimize the enantiomeric purity of this compound during asymmetric synthesis?

- Methodological Answer : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in cyclocondensation reactions. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent). Kinetic resolution or crystallization-induced dynamic resolution (CIDR) can enhance ee to >99% .

Methodological Framework Integration

- Theoretical Alignment : Link synthesis and pharmacological studies to conceptual frameworks such as structure-activity relationship (SAR) theory or transition-state stabilization models. This guides hypothesis generation (e.g., methyl group effects on bioactivity) and experimental prioritization .

- Data Contradiction Analysis : Use Bayesian statistics to weigh conflicting evidence, incorporating prior probabilities from analogous compounds. Sensitivity analysis identifies critical variables (e.g., solvent choice in crystallization) affecting reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.